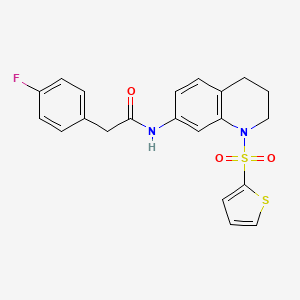
2-(4-fluorophenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS Number: 898413-76-8) represents a novel class of organic molecules that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19FN2O3S2, with a molecular weight of 430.5 g/mol . The structure incorporates a 4-fluorophenyl group and a thiophen-2-ylsulfonyl moiety linked to a tetrahydroquinoline scaffold, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O3S2 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 898413-76-8 |
Preliminary studies suggest that this compound may exhibit its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, particularly those related to prostaglandin synthesis.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways associated with cell proliferation and apoptosis.
- Influence on Cellular Processes : It may affect cellular processes such as apoptosis and necrosis, which are critical in cancer therapy.
Anti-inflammatory Activity
Research indicates that compounds structurally similar to This compound may inhibit the enzyme mPGES-1, which is crucial in the biosynthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2). Inhibition of this enzyme can lead to reduced inflammation and pain in various pathological conditions.
Anticancer Potential
Studies have shown that compounds targeting mPGES-1 can selectively inhibit cancer cell proliferation. For instance, derivatives exhibiting low micromolar IC50 values against A549 lung cancer cell lines indicate promising anticancer activity. The compound's ability to induce cell cycle arrest and apoptosis further supports its potential as an anticancer agent.
Case Study 1: Inhibition of mPGES-1
In a study exploring the inhibitory effects on mPGES-1, compounds similar to the target molecule showed selective inhibition in the low micromolar range. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1c | 0.5 | mPGES-1 |
| Compound 2c | 0.8 | mPGES-1 |
These results suggest that modifications in the structure can enhance inhibitory potency against mPGES-1.
Case Study 2: Antifungal Activity
A related class of thiophene-containing compounds demonstrated significant antifungal activity against Pseudoperonospora cubensis, with EC50 values indicating strong efficacy compared to standard treatments:
| Compound | EC50 (mg/L) | Control Treatment EC50 (mg/L) |
|---|---|---|
| Compound 4f | 1.96 | Diflumetorim 21.44 |
| Compound 4a | 4.69 | Flumorph 7.55 |
This data highlights the potential for thiophene-based compounds in agricultural applications as fungicides.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c22-17-8-5-15(6-9-17)13-20(25)23-18-10-7-16-3-1-11-24(19(16)14-18)29(26,27)21-4-2-12-28-21/h2,4-10,12,14H,1,3,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISQDQUDBQJODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














